molecular formula C12H15FN2O3 B2404296 (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid CAS No. 1909286-74-3

(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid

Cat. No.: B2404296
CAS No.: 1909286-74-3
M. Wt: 254.261
InChI Key: VBOIPLUGDOTXAH-XVKPBYJWSA-N
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Description

(2S,3S)-2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid ( 1909286-74-3) is a chiral compound of high interest in pharmaceutical and chemical research . This molecule, with a molecular formula of C12H15FN2O3 and a molecular weight of 254.26, features a defined (2S,3S) stereochemistry and a 6-fluoropyridine moiety, which are critical structural features for its application in drug discovery and development . The specific stereoconfiguration is essential for its potential interaction with biological targets, making it a valuable scaffold for creating stereospecific inhibitors or probes. The primary research applications for this compound include its use as a key building block or intermediate in the synthesis of more complex bioactive molecules . The presence of the fluoropyridine group can significantly influence a compound's pharmacokinetic properties, such as its metabolic stability, membrane permeability, and binding affinity . Researchers utilize this chiral amino acid derivative in medicinal chemistry programs, particularly in the exploration of protease inhibitors, agonists/antagonists for various receptors, and other therapeutic agents where precise stereochemistry is required for efficacy. The compound is offered with high purity and is handled with cold-chain transportation to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,3S)-2-[(6-fluoropyridine-2-carbonyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-3-7(2)10(12(17)18)15-11(16)8-5-4-6-9(13)14-8/h4-7,10H,3H2,1-2H3,(H,15,16)(H,17,18)/t7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOIPLUGDOTXAH-XVKPBYJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the formamido group results in amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, preliminary tests conducted under the National Cancer Institute protocols revealed that the compound demonstrated significant cytotoxicity against human tumor cells, with IC50 values suggesting effective concentration levels for therapeutic applications .

Anticancer Efficacy Assessment

A study evaluated the anticancer efficacy of this compound using a panel of human cancer cell lines. The results indicated a mean growth inhibition rate of approximately 50% at concentrations around 15 μM, highlighting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Evaluation

In another assessment focusing on antimicrobial properties, derivatives of similar compounds were tested against Staphylococcus aureus and Candida spp. The findings suggested that modifications to the pyridine ring could enhance antimicrobial activity, implying that this compound may also exhibit similar enhancements depending on its specific formulation and delivery method .

Mechanism of Action

The mechanism of action of (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amino Acid Derivatives

(2S)-2-[(6-Fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid
  • Structure: Differs by a hydroxyl group at position 3 instead of a methylpentanoic chain.
  • Molecular weight: 228.18 g/mol .
  • Synthesis : Likely derived from serine instead of isoleucine, with similar formamidation steps.
(2S,3R)-2-(4-Methoxyphenylsulfonamido)-3-methylpentanoic Acid
  • Structure : Features a sulfonamide group with a methoxyphenyl substituent instead of fluoropyridinyl formamide.
  • Properties : The sulfonamide group enhances acidity (pKa ~3.94) and may improve enzyme inhibition .
  • Applications : Sulfonamide derivatives are common in protease inhibitors and antibiotics .

Halogenated Acylated Amino Acids

(2S,3S)-2-[(Iodoacetyl)amino]-3-methylpentanoic Acid (6ae)
  • Structure : Iodoacetyl group replaces fluoropyridinyl formamide.
  • Properties : Higher molecular weight (122 mg yield, m.p. 143–145°C) due to iodine. Reactivity in alkylation reactions makes it useful for protein labeling .
  • Stability : Iodo derivatives are light-sensitive and less stable than fluorinated analogs .
(2S,3S)-2-[(Chloroacetyl)amino]-3-methylpentanoic Acid (12ae)
  • Structure : Chloroacetyl substituent.
  • Properties : Chlorine’s moderate electronegativity balances reactivity and stability. Synthesized in 92% yield .
  • Applications : Intermediate for further functionalization (e.g., nucleophilic substitution) .

Peptide and Dipeptide Analogs

Alanylisoleucine (H-Ala-Ile-OH)
  • Structure : Dipeptide of alanine and isoleucine.
  • Properties : Molecular weight 202.25 g/mol. Lacks fluorinated or acylated groups, reducing bioactivity complexity. Used in nutritional studies .

Sulfonamide and Ureido Derivatives

(2S,3S)-2-[(3-Oxo-pyrazolidin-1-yl)acetyl]amino-3-methylpentanoic Acid
  • Structure: Pyrazolidinone ring linked via acetyl to the amino acid.
  • Synthesized via Ar-protected reactions .
  • Biological Role: Pyrazolidinones are explored as anti-inflammatory agents .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Substituent Melting Point (°C) Key Applications
Target Compound ~245.25* 6-Fluoropyridinyl formamide Not reported Enzyme inhibition, drug leads
(2S)-2-[(6-Fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid 228.18 3-Hydroxypropanoic acid Not reported Biomedical research
(2S,3S)-2-[(Iodoacetyl)amino]-3-methylpentanoic acid (6ae) 287.11 Iodoacetyl 143–145 Protein labeling
Alanylisoleucine 202.25 Dipeptide Not reported Nutritional studies

*Estimated based on structural similarity.

Key Research Findings and Implications

  • Fluorine Impact : The 6-fluoropyridinyl group enhances metabolic stability and target affinity due to fluorine’s electronegativity and resistance to oxidative degradation .
  • Steric Effects: The 3-methylpentanoic chain in the target compound increases lipophilicity, favoring membrane penetration over shorter-chain analogs (e.g., 3-hydroxypropanoic acid derivatives) .
  • Synthetic Flexibility : Halogenated derivatives (e.g., iodoacetyl, chloroacetyl) serve as intermediates for further functionalization, enabling diverse pharmacological applications .

Biological Activity

The compound (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid is a derivative of amino acids that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the compound's biological activity, synthesizing data from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₁FN₂O₃. The structure features a fluorinated pyridine ring, which is significant for its interaction with biological targets.

The compound acts primarily as an agonist for specific G protein-coupled receptors (GPCRs), particularly GPR88. Research indicates that the 6-fluoropyridin-2-yl group plays a crucial role in binding affinity and receptor activation. The presence of the fluorine atom enhances metabolic stability while maintaining agonist activity.

Table 1: Summary of Biological Activity

Activity TypeDescriptionReference
GPR88 AgonistActivates GPR88 with high binding affinity
CytotoxicityExhibits selective cytotoxic effects in cancer cells
Metabolic StabilityImproved stability compared to non-fluorinated analogs

Case Studies

  • GPR88 Agonism : A study highlighted the significance of the 6-fluoropyridine moiety in enhancing the agonistic effect on GPR88. The compound demonstrated an EC50 value of approximately 39 nM, indicating strong activity compared to other derivatives lacking this substitution .
  • Cytotoxic Effects : In cancer cell lines, this compound displayed increased cytotoxicity when combined with DNA topoisomerase inhibitors. This combination led to enhanced cell death through mechanisms involving mitotic catastrophe .
  • Therapeutic Potential : The compound's pharmacological profile suggests potential applications in treating neurological disorders due to its action on GPCRs involved in neuroprotection and modulation of neurotransmitter systems .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data is limited, initial studies suggest favorable absorption characteristics and a manageable safety profile. Further research is necessary to fully elucidate its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid, and how can stereochemical purity be ensured?

  • Methodology :

  • Step 1 : Start with L-isoleucine derivatives (e.g., L-isoleucine methyl ester) as chiral precursors to retain the (2S,3S) configuration .
  • Step 2 : Introduce the fluoropyridine moiety via Suzuki-Miyaura coupling using a 6-fluoropyridin-2-ylboronic acid derivative and a palladium catalyst (e.g., Pd(PPh₃)₄) in DMF at 80°C .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .
  • Key Data :
ParameterValueSource
Yield (coupling step)63–75%
Purity (final product)≥97% (HPLC)

Q. How can the compound’s structure and stability be validated under physiological conditions?

  • Methodology :

  • FTIR/NMR : Analyze the formamido C=O stretch (~1680 cm⁻¹) and fluoropyridine C-F vibration (~1250 cm⁻¹) via FTIR. Confirm backbone connectivity using ¹H NMR (e.g., δ 8.3 ppm for formamide NH) and ¹³C NMR (δ 165 ppm for carboxylic acid) .
  • Stability Assay : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS. Hydrolysis of the formamide group is a common instability marker .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability limitations .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect fluoropyridine-derived metabolites that may antagonize target engagement in vivo .
  • Case Study : A 2023 study found that fluoropyridine metabolites reduced in vivo efficacy by 40% compared to in vitro IC₅₀ values .

Q. How can computational modeling predict the compound’s interaction with potential enzymatic targets (e.g., proteases or kinases)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to active sites (e.g., cathepsin B, a cysteine protease). The fluoropyridine group’s electron-withdrawing properties enhance hydrogen bonding with catalytic residues .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
  • Validation : Compare predictions with SPR (surface plasmon resonance) data to refine force field parameters .

Q. What experimental designs address enantiomeric interference in biological assays?

  • Methodology :

  • Chiral Resolution : Use preparative SFC (supercritical fluid chromatography) with a Chiralcel OD-H column (CO₂/ethanol mobile phase) to isolate (2S,3S) from (2R,3R) enantiomers .
  • Activity Comparison : Test separated enantiomers in parallel assays (e.g., enzyme inhibition). A 2024 study showed the (2S,3S) form had 10× higher potency than its enantiomer against trypsin-like proteases .

Data Contradiction Analysis

Q. Why do fluoropyridine-containing analogs show variable solubility across studies?

  • Analysis :

  • pH-Dependent Solubility : The carboxylic acid group (pKa ~2.5) and fluoropyridine (pKa ~3.8) create pH-sensitive solubility. At physiological pH (7.4), the compound exists as a zwitterion, reducing solubility by 60% compared to acidic buffers .
  • Mitigation : Co-solvents (e.g., 10% DMSO/PBS) or PEGylation improve solubility for in vivo dosing .

Methodological Recommendations

Q. How to optimize reaction conditions for scale-up synthesis without compromising stereoselectivity?

  • Guidelines :

  • Continuous Flow Reactors : Increase yield (85% vs. batch 63%) by maintaining precise temperature control during Suzuki-Miyaura coupling .
  • Catalyst Recycling : Recover palladium catalysts using silica-supported thiourea adsorbents, reducing costs by 30% .

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